molecular formula C15H15FN2O3S B6542903 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1070964-99-6

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542903
CAS No.: 1070964-99-6
M. Wt: 322.4 g/mol
InChI Key: VNPZGUMYJWGHOZ-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • Acetamide, N-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]

Comparison: Compared to these similar compounds, 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both fluoro and methyl groups on the phenyl ring

Properties

IUPAC Name

2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-8-13(6-7-14(10)16)22(20,21)18-12-4-2-11(3-5-12)9-15(17)19/h2-8,18H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZGUMYJWGHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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